molecular formula C13H8F2N2O B8426970 5-(3,5-Difluorobenzyloxy)nicotinonitrile

5-(3,5-Difluorobenzyloxy)nicotinonitrile

Cat. No.: B8426970
M. Wt: 246.21 g/mol
InChI Key: ABNOQRUXVJFBSN-UHFFFAOYSA-N
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Description

5-(3,5-Difluorobenzyloxy)nicotinonitrile is a useful research compound. Its molecular formula is C13H8F2N2O and its molecular weight is 246.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

5-[(3,5-difluorophenyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8F2N2O/c14-11-1-9(2-12(15)4-11)8-18-13-3-10(5-16)6-17-7-13/h1-4,6-7H,8H2

InChI Key

ABNOQRUXVJFBSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)COC2=CN=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

876 mg (2 eq) of sodium hydride is added gradually at 0° C. under nitrogen to a solution of 865 mg of 5-hydroxynicotinonitrile (7.2 mmol) in 15 mL of dimethylacetamide. The mixture is stirred 10 min at 0° C. before adding 2.24 g (1.5 aq) of 3,5-difluorobenzyl bromide. The mixture is placed under stirring for 2.5 additional hours before being diluted in an ethyl acetate fraction and being washed with aqueous fractions. The organic phases are isolated, dried and concentrated. The solid residue obtained is recrystallized in methanol to yield 1.1 g (68% of 5-(3,5-difluorobenzyloxy)nicotinonitrile in the form of a beige powder.
Quantity
876 mg
Type
reactant
Reaction Step One
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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